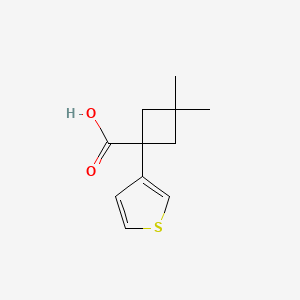

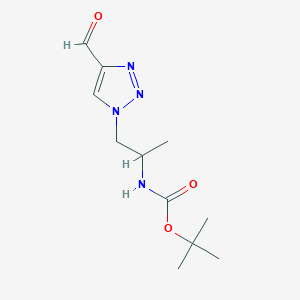

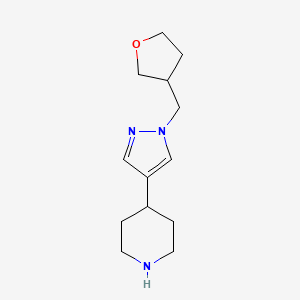

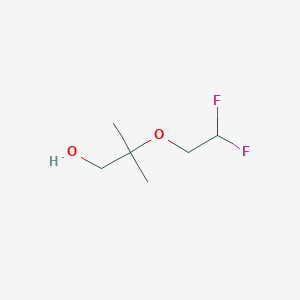

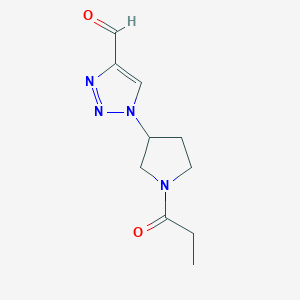

tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Übersicht

Beschreibung

“tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate” is a chemical compound. It is a potential precursor to biologically active natural products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, it was found that the use of 1.3 equivalents of 4-nitrophenyl azide gave a cleaner reaction mixture .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Chemical Behavior

Structural Analysis through NMR Spectroscopy : The structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a compound related to the one , has been extensively studied using 2D heteronuclear NMR experiments. This research provides insights into the molecular structure and potential reactivity of similar triazolyl carbamates (Aouine et al., 2016).

Crystal Structure and Hydrogen Bonding : Another study focused on carbamate derivatives, including a tert-butyl carbamate, revealing the complex interplay of strong and weak hydrogen bonds forming three-dimensional architectures. This analysis could imply similar structural intricacies for the specified tert-butyl carbamate derivative (Das et al., 2016).

Chemical Transformations and Synthetic Utility

Chemical Transformations and Reactivity : Research on halogen-containing heteroaromatic carbenes, including triazole derivatives similar to the target molecule, explores their reactivity and transformations, which could be relevant for understanding the chemical behavior of tert-butyl triazolyl carbamates (Glinyanaya et al., 2021).

Nitrone Equivalents for Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, demonstrating their utility as building blocks in organic synthesis. This suggests the potential of similar tert-butyl carbamate derivatives in synthetic applications (Guinchard et al., 2005).

Applications in Material Science and Catalysis

Organogel Formation and Sensory Materials : The tert-butyl moiety in carbazole derivatives has been shown to play a crucial role in gel formation and the development of fluorescent sensory materials for detecting acid vapors. This highlights the potential of tert-butyl carbamate derivatives in material science applications (Sun et al., 2015).

Catalysis and Reaction Mechanisms : Indium(III) halides have been found to be highly efficient catalysts for the N-tert-butoxycarbonylation of amines, suggesting the possible catalytic roles of related tert-butyl carbamate compounds in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNIPZGMMVGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)